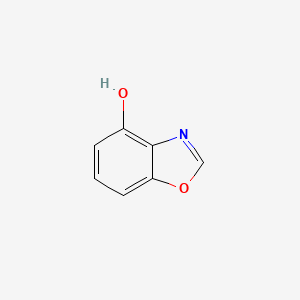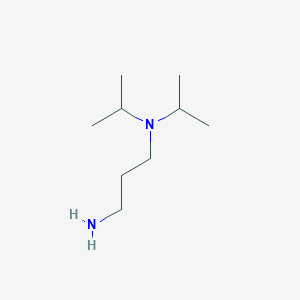
Bis(propan-2-il)amina (3-aminopropil)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Aminopropyl)bis(propan-2-yl)amine, also known by its IUPAC name N1,N~1~-diisopropyl-1,3-propanediamine, is a chemical compound with the molecular formula C9H22N2 and a molecular weight of 158.29 g/mol . This compound is characterized by the presence of an aminopropyl group and two isopropyl groups attached to a central nitrogen atom.
Aplicaciones Científicas De Investigación
(3-Aminopropyl)bis(propan-2-yl)amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mecanismo De Acción
Target of Action
This compound is often used in the synthesis of other compounds, and its targets would depend on the specific context of its use .
Mode of Action
It is known to be used in the functionalization of nanoparticles, where it provides terminal −nh2 groups for further modifications . This suggests that it may interact with its targets through these amine groups.
Biochemical Pathways
Its role in the functionalization of nanoparticles suggests that it may be involved in the formation or modification of these particles .
Result of Action
Its role in the functionalization of nanoparticles suggests that it may be involved in the formation or modification of these particles, which could have various effects depending on the specific context .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopropyl)bis(propan-2-yl)amine typically involves the reaction of 1,3-dibromopropane with diisopropylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In industrial settings, the production of (3-Aminopropyl)bis(propan-2-yl)amine may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and automated systems allows for precise control of reaction parameters, resulting in consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
(3-Aminopropyl)bis(propan-2-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding amine oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether or tetrahydrofuran under inert atmosphere.
Major Products Formed
Oxidation: Amine oxides
Reduction: Secondary amines
Substitution: Substituted amines with different functional groups
Comparación Con Compuestos Similares
Similar Compounds
Bis(3-aminopropyl)amine:
Tris(3-aminopropyl)amine: Contains three aminopropyl groups attached to a central nitrogen atom, differing in the number of functional groups.
N-(3-Aminopropyl)-1,3-propanediamine: Similar structure with an additional aminopropyl group.
Uniqueness
(3-Aminopropyl)bis(propan-2-yl)amine is unique due to the presence of isopropyl groups, which confer distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it valuable in specific applications where such characteristics are desired .
Propiedades
IUPAC Name |
N',N'-di(propan-2-yl)propane-1,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22N2/c1-8(2)11(9(3)4)7-5-6-10/h8-9H,5-7,10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGRDTXELAFGRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCN)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20549921 |
Source


|
| Record name | N~1~,N~1~-Di(propan-2-yl)propane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20549921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53485-05-5 |
Source


|
| Record name | N~1~,N~1~-Di(propan-2-yl)propane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20549921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
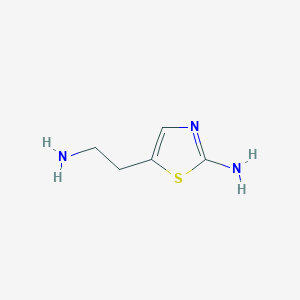

![2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one](/img/structure/B1282510.png)
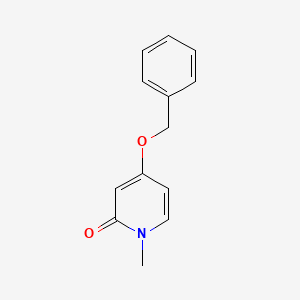
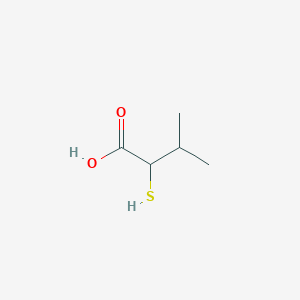
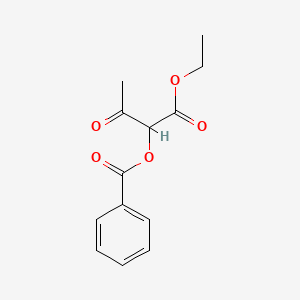
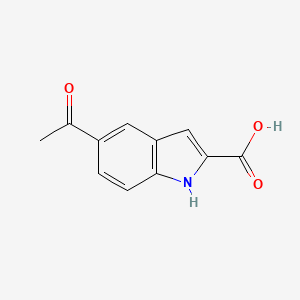
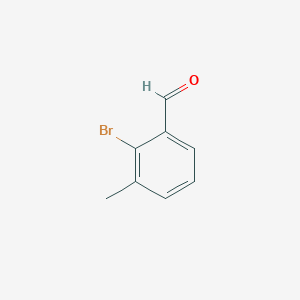
![[1,1'-Bi(cyclopropane)]-1-carboxylic acid](/img/structure/B1282533.png)
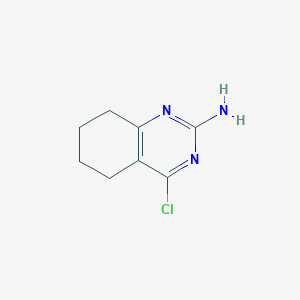

![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B1282538.png)

